molecular formula C8H8Br2 B1315802 1-Bromo-3-(2-bromoethyl)benzene CAS No. 40422-70-6

1-Bromo-3-(2-bromoethyl)benzene

Cat. No. B1315802
CAS RN: 40422-70-6
M. Wt: 263.96 g/mol
InChI Key: ZDWCLHJHUMKCQS-UHFFFAOYSA-N
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Description

“1-Bromo-3-(2-bromoethyl)benzene” is an organobromine compound . It is also known as “3-Bromo-1-(2-bromoethyl)benzene” or "3-Bromophenethyl bromide" .


Molecular Structure Analysis

The molecular formula of “1-Bromo-3-(2-bromoethyl)benzene” is C8H8Br2 . The structure of this compound can be represented as BrC6H4CH2CH2Br . More detailed structural information can be found in databases like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

The molecular weight of “1-Bromo-3-(2-bromoethyl)benzene” is 263.96 g/mol . Other computed properties include a XLogP3-AA of 3.6, zero hydrogen bond donor count, zero hydrogen bond acceptor count, and a rotatable bond count of 2 .

Scientific Research Applications

Controlled Radical Polymerization of Styrene

  • Scientific Field : Polymer Chemistry
  • Application Summary : “1-Bromo-3-(2-bromoethyl)benzene” is used as an initiator in the controlled radical polymerization of styrene . This process is used to create polymers with specific properties.
  • Methods of Application : The compound is added to a solution of styrene monomers. It initiates the polymerization process, leading to the formation of polystyrene .
  • Results/Outcomes : The result is the formation of polystyrene, a common plastic material used in a variety of applications .

Asymmetric Esterification of Benzoic Acid

  • Scientific Field : Organic Chemistry
  • Application Summary : “1-Bromo-3-(2-bromoethyl)benzene” is used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
  • Methods of Application : The compound is used as a reagent in the reaction with benzoic acid and a chiral cyclic guanidine .
  • Results/Outcomes : The outcome of this reaction is the formation of an ester with a specific stereochemistry .

Synthesis of Lactone Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : “1-Bromo-3-(2-bromoethyl)benzene” can be used to synthesize lactone derivatives via a Sn-catalyzed double carbonylation reaction .
  • Methods of Application : The compound is used as a reactant in the reaction, which involves a double carbonylation process catalyzed by tin (Sn) .
  • Results/Outcomes : The outcome of this reaction is the formation of lactone derivatives .

Synthesis of α-Iminocarboxamides

  • Scientific Field : Organic Chemistry
  • Application Summary : “1-Bromo-3-(2-bromoethyl)benzene” can be used in the synthesis of α-iminocarboxamides via a one-pot, three-component coupling reaction of aryl isocyanide and aryl isocyanate in the presence of SmI2 .
  • Methods of Application : The compound is used as a reagent in the reaction with aryl isocyanide and aryl isocyanate .
  • Results/Outcomes : The outcome of this reaction is the formation of α-iminocarboxamides .

Synthesis of Bromine Terminated Polymers

  • Scientific Field : Polymer Chemistry
  • Application Summary : “1-Bromo-3-(2-bromoethyl)benzene” can be used as an initiator in the synthesis of bromine terminated polymers such as polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
  • Methods of Application : The compound is used as an initiator in the polymerization process .
  • Results/Outcomes : The outcome of this reaction is the formation of bromine terminated polymers .

Preparation of Various Beta-Phenethyl Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : “1-Bromo-3-(2-bromoethyl)benzene” can be used as a starting material to prepare various beta-phenethyl derivatives, active pharmaceutical ingredients, and fragrances . It also finds application as a flame retardant .
  • Methods of Application : The compound is used as a reactant in the synthesis of various derivatives .
  • Results/Outcomes : The outcome of this reaction is the formation of various beta-phenethyl derivatives .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-bromo-3-(2-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWCLHJHUMKCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559356
Record name 1-Bromo-3-(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2-bromoethyl)benzene

CAS RN

40422-70-6
Record name 1-Bromo-3-(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromophenethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Mishiro, M Wang, S Hirata, T Fuchigami… - RSC Medicinal …, 2022 - pubs.rsc.org
As sigma receptors are highly expressed on various cancer cells, radiolabeled sigma receptor ligands have been developed as imaging and therapeutic probes for cancer. Previously, …
Number of citations: 1 pubs.rsc.org
P Blanckaert, I Burvenich, F Devos… - Journal of Labelled …, 2007 - Wiley Online Library
This work reports the synthesis, radiolabelling and in vivo evaluation in NMRI mice of [ 123 I]‐(4‐fluorophenyl)[1‐(3‐iodophenethyl)piperidin‐4‐yl]methanone ([ 123 I]‐3‐I‐CO) as a …
GR Prucha, S Henry, K Hollander, ZJ Carter… - European Journal of …, 2023 - Elsevier
Reverse transcriptase (RT) is one of three key proteins responsible for the replication cycle of HIV-1 in the host. Several classes of inhibitors have been developed to target the enzyme, …
Number of citations: 4 www.sciencedirect.com
M Zore, S Gilbert-Girard, I Reigada, JZ Patel… - ACS …, 2021 - ACS Publications
We recently identified fingolimod as a potent antibiofilm compound by screening FDA-approved drugs. To study if the antibacterial activity of fingolimod could be further improved and to …
Number of citations: 5 pubs.acs.org
M Berube, F Kamal, J Roy, D Poirier - Synthesis, 2006 - thieme-connect.com
A new methodology for preparing terminal olefins in good yield by dehydrohalogenation of primary alkyl iodide with tetrabutylammonium fluoride in dimethyl sulfoxide at room …
Number of citations: 15 www.thieme-connect.com

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